Cas no 87947-80-6 (tert-butyl (2E)-3-cyclohexylprop-2-enoate)

Tert-butyl (2E)-3-cyclohexylprop-2-enoate is an ester derivative featuring a cyclohexyl group conjugated with an α,β-unsaturated ester moiety. This compound is valuable in organic synthesis due to its reactive enoate functionality, which facilitates Michael additions, Diels-Alder reactions, and other conjugate addition processes. The tert-butyl ester group enhances stability, making it suitable for controlled reactions under various conditions. Its structural features also allow for further functionalization, serving as a versatile intermediate in pharmaceuticals, agrochemicals, and material science applications. The compound’s defined stereochemistry (E-configuration) ensures consistent reactivity, making it a reliable choice for synthetic methodologies requiring precise control.
tert-butyl (2E)-3-cyclohexylprop-2-enoate structure
87947-80-6 structure
Product Name:tert-butyl (2E)-3-cyclohexylprop-2-enoate
CAS No:87947-80-6
MF:C13H22O2
MW:210.312584400177
CID:4281797
PubChem ID:11287288
Update Time:2025-08-05

tert-butyl (2E)-3-cyclohexylprop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-cyclohexyl-, 1,1-dimethylethyl ester, (2E)-
    • tert-butyl (2E)-3-cyclohexylprop-2-enoate
    • 87947-80-6
    • SCHEMBL1414462
    • EN300-1456000
    • Inchi: 1S/C13H22O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3/b10-9+
    • InChI Key: XLYSUJXRTOFTAJ-MDZDMXLPSA-N
    • SMILES: C(OC(C)(C)C)(=O)/C=C/C1CCCCC1

Computed Properties

  • Exact Mass: 210.161979940Da
  • Monoisotopic Mass: 210.161979940Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 26.3Ų

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Additional information on tert-butyl (2E)-3-cyclohexylprop-2-enoate

Introduction to Tert-butyl (2E)-3-cyclohexylprop-2-enoate (CAS No. 87947-80-6)

Tert-butyl (2E)-3-cyclohexylprop-2-enoate, a compound with the chemical formula C₁₁H₁₈O₂, is a tert-butyl ester derived from (2E)-3-cyclohexylprop-2-enoic acid. This compound has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. The CAS number 87947-80-6 uniquely identifies this substance, facilitating its recognition in scientific literature and industrial applications.

The molecular structure of tert-butyl (2E)-3-cyclohexylprop-2-enoate features a conjugated enone system, which is known for its reactivity and utility in various synthetic pathways. The presence of a tert-butyl group enhances the stability of the ester, making it a valuable intermediate in organic synthesis. Additionally, the cyclohexyl moiety contributes to the compound's solubility and bioavailability, which are critical factors in pharmaceutical applications.

Recent advancements in the field of medicinal chemistry have highlighted the importance of structurally diverse compounds in drug discovery. Tert-butyl (2E)-3-cyclohexylprop-2-enoate has been investigated for its potential role as a precursor in the synthesis of bioactive molecules. Its conjugated system allows for facile functionalization, enabling chemists to explore a wide range of derivatives with tailored properties.

One of the most intriguing aspects of this compound is its application in the synthesis of pharmaceutical intermediates. The enone group can undergo various reactions, including Michael additions, aldol condensations, and cyclizations, which are pivotal in constructing complex molecular architectures. These reactions are often employed in the development of novel therapeutic agents targeting various diseases.

Furthermore, the ester functionality in tert-butyl (2E)-3-cyclohexylprop-2-enoate makes it a suitable candidate for further derivatization into more complex molecules. Esterases and lipases can hydrolyze esters under specific conditions, releasing carboxylic acids or alcohols that can be incorporated into drug molecules. This property is particularly useful in prodrug design, where esters are commonly used to improve drug solubility and bioavailability.

Research has also explored the potential of tert-butyl (2E)-3-cyclohexylprop-2-enoate as a chiral building block. The cyclohexyl group introduces steric hindrance, which can influence the stereochemistry of subsequent reactions. Chiral compounds are crucial in pharmaceuticals, as their enantiomers can exhibit vastly different biological activities. By controlling the stereochemistry during synthesis, researchers can optimize the pharmacological properties of drug candidates.

In conclusion, tert-butyl (2E)-3-cyclohexylprop-2-enoate (CAS No. 87947-80-6) is a versatile compound with significant potential in organic synthesis and pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in the chemical and pharmaceutical industries is likely to grow.

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